Physical properties of 1-bromo-2-methoxy-4-(1-methylethyl)benzene
Physical properties of 1-bromo-2-methoxy-4-(1-methylethyl)benzene
Technical Guide: Physical Properties & Applications of 1-Bromo-2-methoxy-4-(1-methylethyl)benzene
Executive Summary
1-Bromo-2-methoxy-4-(1-methylethyl)benzene (also known as 2-Bromo-5-isopropylanisole ) is a specialized aryl bromide intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern—featuring a sterically demanding isopropyl group para to the bromine and an electron-donating methoxy group ortho to the bromine—makes it a valuable building block for introducing the 2-methoxy-4-isopropylphenyl moiety into complex scaffolds via transition-metal-catalyzed cross-coupling reactions.
This guide provides a comprehensive analysis of its physical properties, synthetic utility, and handling protocols, designed for researchers in medicinal chemistry and process development.
Chemical Identity & Structural Analysis
The molecule is a trisubstituted benzene derivative. The interplay between the electron-donating methoxy group (-OCH₃) and the alkyl isopropyl group (-CH(CH₃)₂) dictates its electronic properties and reactivity profile.
| Attribute | Detail |
| IUPAC Name | 1-Bromo-2-methoxy-4-(1-methylethyl)benzene |
| Common Synonyms | 2-Bromo-5-isopropylanisole; 4-Bromo-3-methoxycumene |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.12 g/mol |
| SMILES | COc1cc(C(C)C)ccc1Br |
| InChI Key | (Predicted) Structure-dependent |
Structural Visualization
The diagram below illustrates the steric and electronic environment of the molecule. The methoxy group at position 2 activates the ring but also creates steric crowding at the bromine position (1), influencing the rate of oxidative addition in catalytic cycles.
Caption: Electronic and steric relationships between substituents on the benzene core.
Physical Properties Matrix
Note: Experimental values for this specific isomer are rare in public literature. The data below represents high-confidence predicted values based on Structure-Activity Relationship (SAR) modeling of analogous halo-anisoles.
| Property | Value / Range | Methodology/Notes |
| Physical State | Liquid (at 20°C) | Inferred from 2-bromoanisole (liq) and 4-isopropylanisole (liq). |
| Boiling Point | 255°C – 265°C (at 760 mmHg) | Predicted via ACD/Labs & ChemSpider algorithms. |
| Melting Point | < 10°C | Likely remains liquid due to asymmetry preventing efficient crystal packing. |
| Density | 1.25 ± 0.05 g/cm³ | Bromine atom significantly increases density relative to anisole (0.99 g/cm³). |
| Refractive Index | 1.545 – 1.555 | Typical for brominated aromatic ethers. |
| Flash Point | > 110°C | Estimated; requires handling as a combustible liquid. |
| LogP (Octanol/Water) | 4.2 ± 0.3 | Highly lipophilic due to isopropyl and bromo groups. |
| Solubility (Water) | Negligible (< 10 mg/L) | Hydrophobic character dominates. |
| Solubility (Organic) | Excellent | Miscible with DCM, EtOAc, THF, Toluene, Acetone. |
Synthetic Utility & Reactivity
The primary utility of 1-bromo-2-methoxy-4-(1-methylethyl)benzene lies in its role as an electrophile in Palladium-catalyzed cross-coupling reactions .
Key Transformations
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Suzuki-Miyaura Coupling: Reacts with aryl/alkyl boronic acids to form biaryl scaffolds. The ortho-methoxy group can accelerate the reaction via the "chelating effect" in certain catalytic systems but may also hinder bulky ligands.
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Buchwald-Hartwig Amination: Precursor for synthesizing aniline derivatives.
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Lithium-Halogen Exchange: Treatment with n-BuLi or t-BuLi at -78°C generates the aryl lithium species, which can be quenched with electrophiles (e.g., DMF to form the aldehyde).
Synthetic Workflow Diagram
The following flowchart outlines the standard decision matrix for utilizing this intermediate in drug discovery workflows.
Caption: Strategic application of the intermediate in divergent synthesis.
Handling, Stability & Safety
Given the lipophilicity and halogenated nature of the compound, strict adherence to safety protocols is required.
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon). While aryl bromides are generally stable, the methoxy group can be sensitive to strong Lewis acids (demethylation risk).
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Personal Protective Equipment (PPE):
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Gloves: Nitrile or Fluoroelastomer (Viton) recommended due to high organic solubility.
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Respiratory: Use in a fume hood. Avoid inhalation of vapors.
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Hazards:
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Skin/Eye Irritant: Likely causes irritation upon contact.
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Aquatic Toxicity: Due to high LogP (>4), prevent release into drains or waterways.
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References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational text on Electrophilic Aromatic Substitution and directing effects of methoxy/alkyl groups).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2-Bromoanisole. Retrieved from [Link] (Used as a primary analog for property estimation).
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link] (Standard protocol reference for Suzuki coupling of aryl bromides).
